molecular formula C13H15NOS2 B064184 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile CAS No. 175202-70-7

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile

Cat. No.: B064184
CAS No.: 175202-70-7
M. Wt: 265.4 g/mol
InChI Key: MBSBTZDYHQSAAV-UHFFFAOYSA-N
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Description

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a sophisticated synthetic intermediate of significant interest in medicinal chemistry and materials science. This compound features a fused, partially saturated benzo[c]thiophene core, strategically functionalized with an electron-withdrawing carbonitrile group and an ethylthio ether at the 1- and 3- positions, respectively. This unique donor-acceptor architecture, combined with the 6,6-dimethyl lock on the ring conformation, makes it a valuable scaffold for the synthesis of novel heterocyclic compounds. Its primary research application lies in its role as a key precursor for the development of pharmacologically active molecules, particularly in the exploration of kinase inhibitors, anti-inflammatory agents, and other therapeutics that target protein-protein interactions. The molecule's reactivity is defined by the electrophilic nature of the carbonyl group and the potential for nucleophilic substitution at the carbonitrile or ethylthio sites, allowing for versatile derivatization. Researchers utilize this compound to construct complex molecular libraries for high-throughput screening and to study structure-activity relationships (SAR) in drug discovery programs. It is supplied for research purposes only.

Properties

IUPAC Name

3-ethylsulfanyl-6,6-dimethyl-4-oxo-5,7-dihydro-2-benzothiophene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-4-16-12-11-8(10(7-14)17-12)5-13(2,3)6-9(11)15/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSBTZDYHQSAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C2C(=C(S1)C#N)CC(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381150
Record name 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175202-70-7
Record name 3-(Ethylsulfanyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Cyclization via Modified Gewald Reaction

The Gewald reaction, a cornerstone for synthesizing 2-aminothiophenes, has been adapted to construct the tetrahydrobenzo[c]thiophene scaffold . In this approach, a cyclohexanone derivative (e.g., 6,6-dimethyl-4-oxocyclohexanone) undergoes Knoevenagel condensation with malononitrile in the presence of elemental sulfur and a base like triethylamine . The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate.

  • Sulfur incorporation : Cyclization with sulfur to form the thiophene ring.

  • Tautomerization : Stabilization to the aromatic thiophene system .

For the target compound, the ethylthio group at position 3 is introduced post-cyclization. The initial product, 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile, undergoes diazotization followed by nucleophilic displacement with ethanethiol to replace the amino group with ethylthio .

Key Reaction Conditions :

  • Solvent: Ethanol or THF.

  • Temperature: 60–80°C for cyclization; 0–5°C for diazotization.

  • Yield: 70–85% after purification .

Thiol-Alkylation of Preformed Thiophene Intermediates

An alternative route involves alkylation of a thiol-bearing intermediate. Starting with 3-mercapto-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile, the ethylthio group is introduced via reaction with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) .

Procedure :

  • Synthesis of thiol precursor : Achieved by reducing a disulfide intermediate or via thiolation of a halogenated derivative.

  • Alkylation : Ethanolic solution of the thiol intermediate is treated with ethyl halide at reflux for 6–8 hours .

Optimization Insights :

  • Excess ethyl iodide improves yield (up to 90%).

  • Polar aprotic solvents (e.g., DMF) enhance reaction rates but require careful moisture control .

Post-Functionalization of Tetrahydrobenzo[c]thiophene Derivatives

For late-stage diversification, the nitrile group at position 1 can be introduced via cyanation of a halogenated precursor. For example, 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-bromide undergoes nucleophilic substitution with cyanide ions (e.g., NaCN or CuCN) .

Reaction Conditions :

  • Solvent: DMSO or DMF.

  • Temperature: 120–140°C.

  • Yield: 60–70% .

Catalytic Approaches and Green Chemistry

Emerging methods emphasize sustainability:

  • Microwave-assisted Gewald reaction : Reduces reaction time from hours to minutes (30–40% yield improvement) .

  • Ionic liquid catalysts : Enhance sulfur incorporation efficiency while enabling solvent recycling .

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is influenced by the presence of both electron-donating (ethylthio and dimethyl groups) and electron-withdrawing (ketone and nitrile groups) substituents.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often employ nucleophiles like Grignard reagents or organolithium compounds under controlled conditions.

Major Products Formed: Major products depend on the specific reactions. For instance, reduction can lead to the formation of alcohols or amines, while substitution reactions may yield various derivatives based on the introduced substituents.

Scientific Research Applications

Structural Features

The compound features a tetrahydrobenzo[c]thiophene core with an ethylthio group and a carbonitrile functional group. These structural elements contribute to its biological activity and interaction with various biological targets.

PropertyValue
Boiling Point169-171 °C
SolubilitySoluble in organic solvents
AppearanceYellow to brown solid

Pharmacological Potential

Research indicates that derivatives of tetrahydrobenzo[c]thiophene, including this compound, exhibit various pharmacological activities:

  • Adenosine Receptor Modulation : The compound has shown potential as a modulator of adenosine receptors (A1 and A2a). Studies suggest that the thioether group enhances binding affinity at these receptors, which are implicated in numerous physiological processes such as neurotransmission and inflammation .
  • Antioxidant Activity : Compounds in this class have been evaluated for their antioxidant properties. The presence of the thiophene ring is believed to contribute to the radical-scavenging activity, making it a candidate for further exploration in oxidative stress-related conditions .

Chemical Synthesis

The synthesis of 3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile involves multi-step reactions that typically include:

  • Formation of the thiophene ring.
  • Introduction of the ethylthio group via nucleophilic substitution.
  • Addition of the carbonitrile functional group through cyanation methods.

These synthetic pathways are crucial for developing analogs with improved efficacy or reduced toxicity.

Case Studies

Several studies have focused on the biological activities of similar compounds:

  • A study demonstrated that tetrahydrobenzothiophenone derivatives exhibit selective binding to human A3 adenosine receptors, suggesting potential use in treating conditions like asthma and cancer .
  • Another investigation highlighted the structure–activity relationship (SAR) of these compounds, revealing that modifications at specific positions on the ring system significantly affect receptor affinity and selectivity .

Mechanism of Action

The mechanism of action for this compound is largely determined by its interaction with biological targets. Its structural features enable it to bind to specific enzymes or receptors, altering their activity. For instance, the nitrile group may form hydrogen bonds with active sites in enzymes, while the ethylthio and dimethyl groups modulate its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Core

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Derivatives
  • Compound 1a: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Yield: 86%, M.P. 147–148°C) lacks the ethylthio and dimethyl groups but retains the nitrile moiety. Its higher melting point compared to methyl-substituted analogs suggests stronger intermolecular interactions due to the absence of steric hindrance .
  • Compound 1b: 2-Amino-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Yield: 43%, M.P. 126–128°C) introduces a methyl group at position 4, reducing symmetry and lowering the melting point .
  • Compound 1c: 2-Amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Yield: 81%, M.P. 117–118°C) demonstrates that methyl substitution at position 6 further decreases the melting point, likely due to disrupted crystal packing .
Ethyl Carboxylate Analogs
  • Ethyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate (CAS: 172516-43-7): Replacing the nitrile group with a carboxylate ester increases molecular weight (340.5 g/mol) and lipophilicity (logP ~3.9).

Functional Group Modifications

Heterocyclic Additions
Sulfur-Containing Substituents
  • 3-[(2-Hydroxyethyl)thio]-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile : The hydroxyethylthio group introduces polarity, improving aqueous solubility compared to the ethylthio group in the target compound .

Biological Activity

3-(Ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H22N2OS2
  • Molecular Weight : 326.47 g/mol
  • IUPAC Name : this compound

Antioxidant Properties

Research indicates that compounds similar to 3-(Ethylthio)-6,6-dimethyl-4-oxo have demonstrated significant antioxidant activity. For instance, studies have shown that related thiophene derivatives exhibit free radical scavenging activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) . This suggests that the compound may protect cells from oxidative stress.

Cytotoxicity and Antitumor Activity

Preliminary studies on the cytotoxic effects of related compounds reveal potential antitumor properties. For example, derivatives of benzo[c]thiophene have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays showed that certain analogs could induce apoptosis in various cancer cell lines while sparing non-cancerous cells .

Table 1: Cytotoxic Effects of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa25Induction of apoptosis
Compound BMCF-730Cell cycle arrest
3-(Ethylthio)-6,6-dimethyl...A549TBDTBD

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death has been observed in studies involving related structures .
  • Antioxidant Mechanisms : The ability to scavenge free radicals contributes to its protective effects against oxidative damage.

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

  • Case Study 1 : A study involving a derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effectiveness at low concentrations. The study concluded that the compound's structural features are crucial for its activity .
  • Case Study 2 : In another investigation focusing on lung cancer (A549 cells), the compound exhibited a marked reduction in cell viability when treated with varying concentrations over 48 hours. The results suggest a dose-dependent response typical for many chemotherapeutic agents .

Q & A

Q. What are the best practices for reproducibility in multi-step syntheses?

  • Methodology :
  • Detailed protocols : Document reaction parameters (e.g., solvent purity, inert atmosphere) .
  • Batch consistency : Use calibrated equipment (e.g., syringe pumps for slow reagent addition) .
  • Cross-lab validation : Collaborate with independent labs to verify yields and spectral data .

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